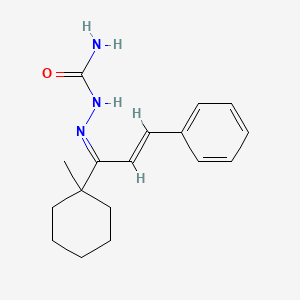
3-(2-naphthyl)-5-(trifluoromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole derivatives has been achieved through various methods, highlighting the versatility and interest in this compound. For instance, Thirunarayanan and Sathiyendiran (2015) synthesized 3,5-substituted aryl 4,5-dihydro isoxazole derivatives, including 3-(2-naphthyl)-5-(substituted phenyl)-4,5-dihydroisoxazole, utilizing fly-ash:H2SO4 catalyzed cyclization under solvent-free conditions, achieving yields of more than 94% (Thirunarayanan & Sathiyendiran, 2015). Another innovative approach by Kiyani et al. (2015) involved the use of 2-Hydroxy-5-sulfobenzoic acid as an efficient organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones under solvent-free and aqueous conditions (Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole has been characterized through various spectral data and physical constants, providing insight into its structural integrity and stability. Techniques such as X-ray crystallography, FT-IR, UV-VIS, and NMR have been employed to elucidate the structure and conformation of isoxazole derivatives, contributing to a deeper understanding of their chemical behavior and reactivity (Gültekin et al., 2020).
Chemical Reactions and Properties
Isoxazole derivatives, including 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole, participate in a variety of chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For example, Strekowski et al. (1995) explored the use of anionically activated trifluoromethyl groups as novel synthons for the facile entry into corresponding isoxazoles, highlighting the synthetic importance and versatility of the trifluoromethyl group in constructing isoxazole frameworks (Strekowski et al., 1995).
Scientific Research Applications
Synthesis and Chemical Properties
Isoxazole derivatives, including those related to the 3-(2-naphthyl)-5-(trifluoromethyl) structure, are subjects of extensive synthetic research. For instance, the palladium-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes has been developed to synthesize a variety of trisubstituted isoxazoles, showcasing the versatility of isoxazole compounds in organic synthesis (She et al., 2012). This method highlights the potential of creating complex isoxazole structures with significant synthetic value.
Optical and Electronic Properties
Isoxazole derivatives also exhibit promising optical and electronic properties. A study on the linear and nonlinear optical properties of isoxazole derivatives using density functional theory (DFT) and time-dependent DFT revealed comprehensible intra-molecular charge transfer, suggesting their potential in semiconducting materials and optoelectronics (Irfan et al., 2016). These findings indicate that compounds like 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole could have applications in the development of new materials with specific optical properties.
Biological and Pharmacological Applications
Material Science and Corrosion Inhibition
Isoxazole derivatives have also been explored for their applications in material science, particularly as corrosion inhibitors. Research into quinoxaline derivatives, for instance, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic medium, showcasing the potential of nitrogen-containing heterocycles in protecting metals against corrosion (Saraswat & Yadav, 2020). This suggests that isoxazole derivatives, including those similar to 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole, could find utility in corrosion protection applications.
Mechanism of Action
properties
IUPAC Name |
3-naphthalen-2-yl-5-(trifluoromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)13-8-12(18-19-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGAUWAAHRCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)
![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)
![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)
![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)
